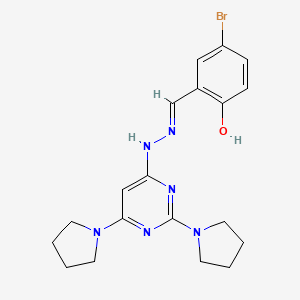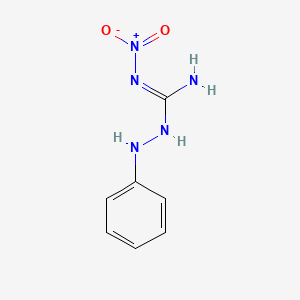![molecular formula C15H11BrO4 B3727126 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one](/img/structure/B3727126.png)
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one
Descripción general
Descripción
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has been found to exhibit unique biochemical and physiological effects that make it an attractive candidate for further research.
Mecanismo De Acción
The mechanism of action of 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one is not fully understood. However, it has been suggested that the compound exerts its effects by modulating certain signaling pathways involved in inflammation and cancer development. The compound has also been found to interact with certain enzymes, leading to their inhibition.
Biochemical and Physiological Effects:
This compound has been found to exhibit unique biochemical and physiological effects. The compound has been reported to possess antioxidant properties, which may help to protect cells from oxidative damage. It has also been found to exhibit anti-inflammatory effects, which may help to reduce inflammation in the body. Additionally, the compound has been found to possess anticancer properties, making it a potential candidate for the treatment of various types of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one in lab experiments is its potential to exhibit unique biochemical and physiological effects. This makes it an attractive candidate for further research. However, one limitation is that the mechanism of action of the compound is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for the research of 3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one. One direction is to investigate the compound's potential for the treatment of various diseases, including cancer and inflammation. Another direction is to further elucidate the mechanism of action of the compound, which may help to identify potential targets for drug development. Additionally, further research could focus on the synthesis of analogs of the compound, which may exhibit improved properties for medicinal applications.
Conclusion:
In conclusion, this compound is a chemical compound that exhibits unique biochemical and physiological effects. The compound has potential applications in the field of medicinal chemistry, particularly in the treatment of cancer and inflammation. Further research is needed to fully understand the mechanism of action of the compound and to identify potential targets for drug development.
Aplicaciones Científicas De Investigación
3-[3-(2-bromophenyl)acryloyl]-4-hydroxy-6-methyl-2H-pyran-2-one has been found to exhibit potential applications in the field of medicinal chemistry. It has been reported to possess anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of various diseases.
Propiedades
IUPAC Name |
3-[(E)-3-(2-bromophenyl)prop-2-enoyl]-4-hydroxy-6-methylpyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrO4/c1-9-8-13(18)14(15(19)20-9)12(17)7-6-10-4-2-3-5-11(10)16/h2-8,18H,1H3/b7-6+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJPAMQADXGOFI-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)O1)C(=O)C=CC2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C(=O)O1)C(=O)/C=C/C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-(5-chloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3727045.png)


![N'-[1-(2,5-dihydroxyphenyl)ethylidene]isonicotinohydrazide](/img/structure/B3727074.png)

![2-[2-(5-bromo-2-hydroxybenzylidene)hydrazino]-N-(2,3-dimethylphenyl)-2-oxoacetamide](/img/structure/B3727082.png)
![N'-(2-hydroxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide](/img/structure/B3727089.png)
![2-[2-(2-hydroxy-3-methoxybenzylidene)hydrazino]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B3727091.png)
![4-hydroxy-6-methyl-3-{3-[4-(methylthio)phenyl]acryloyl}-2H-pyran-2-one](/img/structure/B3727092.png)
![2,5-dihydroxybenzaldehyde (5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3727093.png)

![methyl 3-{[1-(2-methylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indole-2-carboxylate](/img/structure/B3727100.png)
![2-hydroxy-3-nitrobenzaldehyde (8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone](/img/structure/B3727103.png)
